9,10-Ditridecylanthracene-2,3,6,7-tetrol
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Overview
Description
9,10-Ditridecylanthracene-2,3,6,7-tetrol is an organic compound with the chemical formula C40H62O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features long alkyl chains at the 9 and 10 positions, as well as hydroxyl groups at the 2, 3, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Ditridecylanthracene-2,3,6,7-tetrol typically involves the alkylation of anthracene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of anthracene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tridecyl groups at the 9 and 10 positions. Subsequent hydroxylation at the 2, 3, 6, and 7 positions can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
9,10-Ditridecylanthracene-2,3,6,7-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,10-Ditridecylanthracene-2,3,6,7-tetrol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,10-Ditridecylanthracene-2,3,6,7-tetrol involves its interaction with molecular targets through its hydroxyl and alkyl groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, making the compound useful in biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dimethylanthracene-2,3,6,7-tetraol
- 9,10-Diethyl-2,3,6,7-tetramethoxyanthracene
- 9,10-Diphenylanthracene
Uniqueness
9,10-Ditridecylanthracene-2,3,6,7-tetrol is unique due to its long alkyl chains, which impart distinct solubility and hydrophobic properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific solubility characteristics, such as in organic electronics and drug delivery systems .
Properties
CAS No. |
184353-15-9 |
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Molecular Formula |
C40H62O4 |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
9,10-di(tridecyl)anthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C40H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-33-27-37(41)39(43)29-35(33)32(36-30-40(44)38(42)28-34(31)36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,41-44H,3-26H2,1-2H3 |
InChI Key |
KHTPFKCEVFOCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=C2C=C(C(=CC2=C(C3=CC(=C(C=C31)O)O)CCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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